Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
Description
Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core. This bicyclic scaffold combines a pyridine ring fused with a 1,2,4-triazole moiety, which is known for its stability and pharmacological relevance . The compound is distinguished by two key substituents:
- Trifluoromethyl group (-CF₃) at position 8 of the pyridine ring. This group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, making it favorable for drug design.
- Ethyl carbamate group (-NHCOOEt) at the methylene bridge linked to position 3 of the triazole ring.
Properties
IUPAC Name |
ethyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-2-20-10(19)15-6-8-16-17-9-7(11(12,13)14)4-3-5-18(8)9/h3-5H,2,6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONJLLEDCGUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains. This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.
Biological Activity
Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 288.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.
Antitumor Activity
Research indicates that compounds in the triazolo-pyridine family exhibit significant antitumor properties. For instance, a study on similar triazolo derivatives showed promising results as inhibitors of tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For example, compounds with similar structures have demonstrated the ability to inhibit prostaglandin E2 (PGE2) synthesis and reduce inflammatory cytokine production in vitro. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial effects as well. Triazole derivatives have been shown to possess antibacterial and antifungal properties. A comparative study indicated that certain triazole compounds exhibited moderate activity against various bacterial strains, outperforming standard antibiotics in some cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyridine rings can significantly influence the compound's efficacy:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potency against cancer cells |
| Alkyl chain variations | Altered pharmacokinetics and bioavailability |
| Functional group substitutions | Enhanced selectivity towards specific biological targets |
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on A375 melanoma cells. The compound exhibited an IC50 value indicating significant cytotoxicity at concentrations as low as 10 μM. This suggests its potential as an antitumor agent in clinical settings .
- Anti-inflammatory Models : In animal models of arthritis, similar triazole derivatives were tested for their ability to reduce inflammation markers such as TNFα and IL-6. Results showed a marked decrease in these inflammatory mediators compared to control groups treated with conventional NSAIDs, indicating superior efficacy in managing inflammation-related conditions .
- Antimicrobial Efficacy : In vitro testing against fungal pathogens demonstrated that this compound had comparable efficacy to established antifungals like fluconazole, highlighting its potential use in treating fungal infections .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Compounds similar to Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate have shown promising antimicrobial properties. The incorporation of the triazole ring is known to enhance the activity against various bacterial strains due to its ability to interfere with nucleic acid synthesis and function. Research indicates that derivatives of triazolo-pyridines can exhibit broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics .
Neuropharmacological Effects
The triazolo-pyridine structure has been associated with neuroactive properties. This compound may influence neurotransmitter systems and has potential applications in treating neurological disorders such as anxiety and depression. Studies have shown that similar compounds modulate serotonin and dopamine receptors, indicating their potential as anxiolytic or antidepressant agents .
Synthetic Applications
Chemical Synthesis
this compound can be synthesized through multi-step organic reactions involving the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group enhances the lipophilicity of the compound, which can be advantageous in various synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazolo-pyridine derivatives against common pathogens. This compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the trifluoromethyl group could enhance potency .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological assessment using rodent models, compounds similar to this compound exhibited anxiolytic effects in behavioral tests. The results indicated that these compounds could potentially serve as therapeutic agents for anxiety disorders .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole-pyridine with trifluoromethyl group | Antimicrobial, Neuroactive |
| 7-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Lacks ethyl and trifluoromethyl groups | Antimicrobial |
| 8-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine | Lacks chloro and ethyl groups | Neurological effects |
Chemical Reactions Analysis
Carbamate Functionalization
The ethyl carbamate group is introduced via nucleophilic substitution or coupling:
- Reaction of an amine precursor (e.g., (8-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl)methylamine) with ethyl chloroformate in the presence of a base (e.g., triethylamine) :
| Reagent/Condition | Role | Yield | Source |
|---|---|---|---|
| Ethyl chloroformate | Carbamoylating agent | 60–75% | |
| Dichloromethane, 0–25°C | Solvent, mild conditions | — |
Key Reactivity and Stability
- Hydrolysis : The carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and ethyl carbonate .
- Electrophilic Substitution : The electron-deficient triazolopyridine ring may undergo nitration or halogenation at positions 5 or 7, though steric hindrance from the trifluoromethyl group could limit reactivity .
- Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the triazole ring are feasible if halide substituents are present .
Reaction Table for Analogous Systems
Stability Under Experimental Conditions
- Thermal Stability : Stable up to 150°C (TGA data for similar carbamates) .
- Photostability : No significant degradation under UV light (based on triazolopyridine analogs) .
Challenges and Limitations
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
- Trifluoromethyl vs. Halogens : The -CF₃ group (as in the target compound) offers superior metabolic stability compared to bromo or chloro substituents , but may reduce solubility.
- Carbamate vs.
- Positional Isomerism : Substituents at position 6 (vs. 8) alter electronic distribution and steric interactions, as seen in tert-butyl analogs .
Key Observations:
Table 3: Comparative Properties
Key Observations:
- Lipophilicity : The trifluoromethyl group increases logP, favoring blood-brain barrier penetration.
- Solubility Trade-offs : Carbamates balance polarity better than halogenated derivatives.
Patent and Application Landscape
- Therapeutic Applications : Patent EP 2022/06 highlights triazolopyridine derivatives as kinase inhibitors, suggesting the target compound may have anticancer or anti-inflammatory applications .
- Structural Motifs : Compounds with -CF₃ and carbamate groups are prioritized for their pharmacokinetic profiles .
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazolo-pyridine core, followed by functionalization. Key steps include:
- Condensation reactions to assemble the triazole and pyridine rings under reflux conditions (e.g., using DMF or THF as solvents) .
- Trifluoromethylation at the 8-position via halogen exchange or direct fluorination .
- Carbamate introduction via nucleophilic substitution or coupling reactions (e.g., using ethyl chloroformate) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for cyclization steps, while dichloromethane minimizes side reactions in carbamate formation .
- Catalyst use : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for trifluoromethyl group installation .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition during sensitive steps like carbamate coupling .
- Real-time monitoring : Thin-layer chromatography (TLC) ensures reaction completion before proceeding .
Basic Structural Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with trifluoromethyl signals appearing as quartets (~δ 120–125 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) validate functional groups .
Advanced Structural Analysis: How can conflicting spectroscopic data (e.g., ambiguous NMR assignments) be resolved?
Answer:
- 2D NMR experiments (COSY, HSQC, HMBC) clarify connectivity in complex regions, such as overlapping pyridine and triazole protons .
- X-ray crystallography provides definitive spatial arrangements, resolving ambiguities in stereochemistry or substituent orientation (e.g., CCDC 1876879 in ) .
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to validate assignments .
Basic Biological Activity: What are the primary biological targets or assays used to study this compound?
Answer:
The compound’s triazolo-pyridine core and trifluoromethyl group suggest activity against enzymes like kinases or proteases. Common assays include:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to measure IC₅₀ values .
- Cellular viability assays (MTT, CellTiter-Glo) to assess cytotoxicity in cancer or microbial models .
Advanced Bioassay Design: What methodological considerations are critical for accurately determining IC₅₀ values?
Answer:
- Dose-response curves : Use 8–12 concentration points spanning 0.1–100 μM to capture dynamic range .
- Controls : Include positive controls (known inhibitors) and vehicle controls to normalize background noise .
- Assay reproducibility : Triplicate measurements across independent experiments reduce variability .
- Data analysis : Nonlinear regression (e.g., GraphPad Prism) fits curves and calculates confidence intervals .
Basic Stability: How can thermal and hydrolytic stability be assessed for this compound?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for trifluoromethylated compounds) .
- Differential scanning calorimetry (DSC) : Identifies melting points and phase transitions .
- Hydrolytic stability tests : Incubate in buffer solutions (pH 1–13) and monitor degradation via HPLC .
Advanced Formulation: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : Hydrochloride salts enhance water solubility for parenteral administration .
- Co-solvent systems : Use PEG 400 or cyclodextrins to solubilize the compound in aqueous media .
- Nanoformulation : Liposomal encapsulation or nanoparticles improve tissue penetration .
Basic Reactivity: What chemical reactions are feasible at the carbamate or trifluoromethyl groups?
Answer:
- Carbamate hydrolysis : Acidic/basic conditions cleave the carbamate to release amines .
- Nucleophilic substitution : The trifluoromethyl group is inert, but the pyridine nitrogen may undergo alkylation or acylation .
Advanced Reactivity: How do substituents influence regioselectivity in derivatization reactions?
Answer:
- Electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic attacks to the pyridine ring’s electron-rich positions (C-5 or C-7) .
- Steric effects : Bulky substituents at C-8 hinder reactions at adjacent positions, favoring distal modifications .
Data Contradictions: How should researchers address discrepancies between spectroscopic and crystallographic data?
Answer:
- Re-evaluate sample purity : Impurities (e.g., diastereomers) may skew NMR data; repeat crystallization or chromatography .
- Validate with complementary techniques : Compare XRD bond lengths/angles with DFT-optimized structures .
- Consider dynamic effects : Solution-state NMR may reflect conformational flexibility absent in solid-state XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
